molecular formula C22H19FN2O5S B297800 2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide

2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide

Numéro de catalogue B297800
Poids moléculaire: 442.5 g/mol
Clé InChI: HKOKVKUKTVMEMR-XDHOZWIPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide, also known as FFA-1 agonist, is a chemical compound that has been widely studied for its potential therapeutic applications in the treatment of type 2 diabetes.

Mécanisme D'action

2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide agonist exerts its pharmacological effects by binding to and activating the free fatty acid receptor 1 (2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide), which is expressed in various tissues including pancreatic β-cells, adipose tissue, and liver. Activation of 2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide leads to increased insulin secretion, improved glucose uptake, and enhanced lipid metabolism, all of which contribute to the antidiabetic effects of 2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide agonist.
Biochemical and Physiological Effects
2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide agonist has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce plasma glucose levels in preclinical models of type 2 diabetes. It also has beneficial effects on lipid metabolism, including reduced triglyceride levels and increased HDL cholesterol levels. In addition, 2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide agonist has been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in the treatment of metabolic disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide agonist is its specificity for 2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide, which minimizes off-target effects and reduces the risk of adverse events. However, the limitations of 2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide agonist include its poor solubility and bioavailability, which may limit its efficacy in vivo. In addition, further studies are needed to fully elucidate the safety and efficacy of 2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide agonist in humans.

Orientations Futures

Future research on 2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide agonist should focus on optimizing its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. In addition, further studies are needed to fully understand the mechanism of action of 2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide agonist and its potential therapeutic applications in the treatment of metabolic disorders. Finally, clinical studies are needed to evaluate the safety and efficacy of 2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide agonist in humans.

Méthodes De Synthèse

The synthesis of 2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide agonist involves the reaction of 2,4-dioxo-1,3-thiazolidine-5-carboxylic acid with allylamine to obtain 3-allyl-2,4-dioxo-1,3-thiazolidine-5-carboxylic acid. The resulting compound is then reacted with 4-fluoroaniline and 2-(4-bromomethyl-2-methoxyphenoxy)acetic acid to obtain the final product, 2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide agonist.

Applications De Recherche Scientifique

2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide agonist has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. It has been shown to improve glucose homeostasis and insulin sensitivity in preclinical models, making it a promising candidate for the development of novel antidiabetic drugs.

Propriétés

Nom du produit

2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide

Formule moléculaire

C22H19FN2O5S

Poids moléculaire

442.5 g/mol

Nom IUPAC

2-[4-[(E)-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C22H19FN2O5S/c1-3-10-25-21(27)19(31-22(25)28)12-14-4-9-17(18(11-14)29-2)30-13-20(26)24-16-7-5-15(23)6-8-16/h3-9,11-12H,1,10,13H2,2H3,(H,24,26)/b19-12+

Clé InChI

HKOKVKUKTVMEMR-XDHOZWIPSA-N

SMILES isomérique

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC=C)OCC(=O)NC3=CC=C(C=C3)F

SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC=C)OCC(=O)NC3=CC=C(C=C3)F

SMILES canonique

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC=C)OCC(=O)NC3=CC=C(C=C3)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.